molecular formula C26H30N4O4 B6487698 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 877631-68-0

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B6487698
CAS No.: 877631-68-0
M. Wt: 462.5 g/mol
InChI Key: QEBHBXLVKVEKOZ-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a synthetic molecule featuring:

  • A 4-phenylpiperazin-1-yl group, a common pharmacophore in central nervous system (CNS)-targeting agents due to its affinity for neurotransmitter receptors.
  • A 3-methoxybenzyl substituent, which may enhance lipophilicity and influence blood-brain barrier penetration.
  • An ethanediamide linker, providing structural flexibility and hydrogen-bonding capabilities.

Its design aligns with trends in neuroactive compound development, where piperazine and arylalkyl groups are frequently employed .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-33-22-10-5-7-20(17-22)18-27-25(31)26(32)28-19-23(24-11-6-16-34-24)30-14-12-29(13-15-30)21-8-3-2-4-9-21/h2-11,16-17,23H,12-15,18-19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBHBXLVKVEKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, and it features a furan ring, a phenylpiperazine moiety, and an ethanediamide functional group. The structural complexity suggests diverse interactions with biological targets, particularly in the central nervous system.

Property Value
Molecular FormulaC23H26N4O3
Molecular Weight410.5 g/mol
Chemical StructureChemical Structure

While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest several potential pathways:

  • Serotonin Receptor Modulation : The structural components indicate possible interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
  • Adenosine Receptors : Similar compounds have shown antagonistic effects on A2A adenosine receptors, relevant in neurodegenerative diseases.
  • Acetylcholinesterase Inhibition : The compound may exhibit inhibitory activity against acetylcholinesterase, making it a candidate for Alzheimer's disease treatment.

Biological Activity Studies

Research has indicated that the compound may influence neurotransmitter systems, particularly those related to mood and anxiety regulation. However, comprehensive studies detailing its biological activity remain limited.

Case Studies

  • Neurotransmitter Interaction : A study highlighted the potential of compounds with similar structures to modulate neurotransmitter levels in animal models, suggesting that this compound could have similar effects.
  • Antimicrobial Activity : Although not directly studied for this specific compound, related furan derivatives have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the furan and piperazine moieties can significantly impact biological activity. For instance:

  • Furan Ring : Variations in substituents on the furan ring can enhance or diminish receptor affinity.
  • Piperazine Moiety : Alterations in the piperazine structure have been shown to affect potency against specific targets such as serotonin receptors.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

Compound Biological Activity Reference
This compoundPotential serotonin modulation
Methyl-5-(hydroxymethyl)-2-furan carboxylateAntibacterial activity against Staphylococcus aureus
NEU-1207 (related azaindole)Growth inhibition of Trypanosoma brucei

Comparison with Similar Compounds

Comparison with Fluorophenyl-Pyridinylmethyl Analog

A closely related compound, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide (ChemSpider ID: 877632-36-5), differs in two key aspects:

Piperazine Substituent : The 4-fluorophenyl group replaces the phenyl group, introducing electronegativity that could enhance receptor binding via halogen interactions.

Aromatic Group : A pyridinylmethyl group substitutes the 3-methoxybenzyl, altering electronic properties and solubility.

Feature Original Compound Fluorophenyl-Pyridinylmethyl Analog
Piperazine Substituent Phenyl 4-Fluorophenyl
Aromatic Group 3-Methoxybenzyl Pyridin-2-ylmethyl
Potential Activity CNS modulation (inferred) Enhanced receptor affinity (speculative)

The fluorinated analog may exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation .

Comparison with W-18, W-15, and Fentanyl

W-18 and W-15 are sulfonamide-based piperidinyl compounds structurally distinct from the target compound but share a phenylethyl-piperidine backbone with fentanyl (a synthetic opioid) .

Compound Core Structure Linker/Functional Group Key Structural Differences
Target Piperazine + furan Ethanediamide Flexible linker; dual aromatic systems
W-18/W-15 Piperidine Sulfonamide Rigid sulfonamide; nitro/chloro groups
Fentanyl Piperidine Propanamide 4-piperidinyl substitution
  • Pharmacological Implications :
    • W-18/W-15’s sulfonamide linker and nitro groups confer high potency but raise toxicity concerns.
    • The target compound’s ethanediamide linker may reduce off-target effects compared to sulfonamides.
    • Piperazine vs. Piperidine: Piperazine’s additional nitrogen could alter receptor selectivity (e.g., serotonin vs. opioid receptors) .

Comparison with Azetidinone-Phenylpiperazine Derivatives

Azetidinone derivatives (e.g., N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide) feature a four-membered β-lactam ring (azetidinone), contrasting with the ethanediamide linker .

Feature Target Compound Azetidinone Derivatives
Core Structure Ethanediamide linker β-lactam (azetidinone) ring
Synthetic Complexity Moderate High (strained ring synthesis)
Potential Bioactivity CNS modulation Antimicrobial (speculative)

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